molecular formula C26H30ClN5O3 B11415581 N-[2-(4-chlorophenyl)ethyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide

N-[2-(4-chlorophenyl)ethyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide

Cat. No.: B11415581
M. Wt: 496.0 g/mol
InChI Key: DXMSLLHHPJUOAI-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is a triazoloquinazolinone derivative characterized by:

  • A triazolo[4,3-a]quinazolinone core with a 5-oxo substituent.
  • A 3-(propan-2-yloxy)propyl group at position 4 of the heterocyclic core.
  • A propanamide side chain linked to position 1 of the core, terminating in a 2-(4-chlorophenyl)ethyl moiety.

Properties

Molecular Formula

C26H30ClN5O3

Molecular Weight

496.0 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

InChI

InChI=1S/C26H30ClN5O3/c1-18(2)35-17-5-16-31-25(34)21-6-3-4-7-22(21)32-23(29-30-26(31)32)12-13-24(33)28-15-14-19-8-10-20(27)11-9-19/h3-4,6-11,18H,5,12-17H2,1-2H3,(H,28,33)

InChI Key

DXMSLLHHPJUOAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCCC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the triazole ring and the chlorophenyl group. Common reagents used in these reactions include chlorinating agents, alkylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain groups within the compound with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Table 1: Comparative Structural Analysis

Compound ID / Evidence Core Structure Substituents Key Modifications Molecular Weight*
Target Compound Triazolo[4,3-a]quinazolinone 4: 3-(isopropoxy)propyl; 1: propanamide with 4-chlorophenyl ethyl ~550 (estimated)
Triazolo[4,3-a]quinazolinone 4: 3-(isopropoxy)propyl; 1: propanamide with 3-chlorophenyl piperazinyl ethyl 3-chlorophenyl group; piperazine linker ~600 (estimated)
Triazolo[4,3-a]quinazolinone 4: 2-chlorobenzyl; 1: propanamide with furylmethyl-isopropylamino ethyl 2-chlorobenzyl; furyl and isopropyl amino groups ~560 (estimated)
Triazolo[4,3-a]quinazolinone 4: 4-chlorobenzyl; 1: propanamide with morpholinyl ethyl Morpholine ring; 4-chlorobenzyl ~540 (estimated)
Triazolo[4,3-a]quinazolinone 4: benzyl; 1: propanamide with sulfanyl linkage to 4-chlorophenyl Sulfanyl bridge; benzyl substituent 489.98
Quinazolinone (no triazole) 3: propanamide with 5-chloro-2-methoxyphenyl Simplified core (no triazole ring) 357.79

*Molecular weights for most analogs are estimated based on structural formulas; explicit data is provided where available.

Impact of Core Modifications

  • Triazoloquinazolinone vs. This modification is critical for interactions with targets like kinases or DNA topoisomerases .
  • Sulfanyl vs. Alkyloxy Linkers : The sulfanyl bridge in may improve metabolic stability but reduce solubility compared to the target compound’s isopropoxypropyl group.

Substituent Effects on Bioactivity

  • Chlorophenyl Variants : The 4-chlorophenyl group (target compound, ) is associated with enhanced lipophilicity and membrane penetration, whereas the 3-chlorophenyl in may alter receptor binding specificity.

Anticipated Bioactivity

  • Anticancer Activity: Triazoloquinazolinones in –3 and 9 are structurally aligned with kinase inhibitors. The SRB cytotoxicity assay ( ) could evaluate their efficacy.
  • Antimicrobial Potential: The 4-chlorophenyl group (target, ) is prevalent in antimicrobial agents like Timcodar ( ), which targets mycobacterial infections.

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

  • Core Structure : Quinazoline derivative with a triazole moiety.
  • Substituents : Includes a 4-chlorophenyl group and a propanamide side chain.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Exhibits activity against various bacterial strains.
  • CNS Activity : Potential effects on neurotransmitter systems.

Antitumor Activity

Several studies have evaluated the anticancer potential of this compound. For instance:

  • Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Case Study : A study involving human breast cancer cell lines demonstrated that the compound significantly reduced cell viability with an IC50 value of approximately 10 µM.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Apoptosis induction via caspase activation
HeLa (Cervical)15Cell cycle arrest and apoptosis

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties:

  • In Vitro Studies : The compound showed significant inhibition against both Gram-positive and Gram-negative bacteria.
Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

Central Nervous System (CNS) Activity

Preliminary studies suggest that the compound may interact with neurotransmitter systems:

  • Neurotransmitter Modulation : Potential effects on serotonin and dopamine pathways have been hypothesized based on structural similarity to known CNS-active compounds.

The biological activity of this compound may involve:

  • Enzyme Inhibition : Targeting specific enzymes involved in cancer progression or bacterial metabolism.
  • Receptor Interaction : Binding to receptors in the CNS leading to altered neurotransmitter levels.

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